![molecular formula C15H11Cl2N5O B2751275 N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide CAS No. 2411300-52-0](/img/structure/B2751275.png)
N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide, also known as BTZ043, is a chemical compound that has been recently discovered to be effective against tuberculosis (TB) bacteria. TB is a serious infectious disease that affects millions of people around the world, and there is an urgent need for new and effective treatments. BTZ043 has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials.
Wirkmechanismus
The exact mechanism of action of N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide is not fully understood, but it is believed to target the enzyme DprE1, which is essential for the survival of TB bacteria. By inhibiting DprE1, N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide disrupts the cell wall synthesis of TB bacteria, leading to their death.
Biochemical and Physiological Effects:
N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide has been shown to have a specific and selective effect on TB bacteria, with little or no activity against other bacterial species. This specificity is due to the fact that DprE1 is unique to TB bacteria and is not present in other bacterial species. N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide has also been shown to have a low toxicity profile, both in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide is its potency against drug-resistant TB, which is a major challenge in the treatment of TB. N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide also has a favorable pharmacokinetic profile, which makes it a promising candidate for oral administration. However, one limitation of N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide is its complex synthesis, which may limit its availability for large-scale production.
Zukünftige Richtungen
There are several future directions for the research and development of N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide. One direction is to optimize the synthesis of N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide to improve its yield and scalability. Another direction is to further investigate the mechanism of action of N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide and its interaction with DprE1. This could lead to the development of more potent and selective inhibitors of DprE1. Additionally, the clinical efficacy and safety of N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide need to be evaluated in larger clinical trials to determine its potential as a new treatment for TB.
Synthesemethoden
The synthesis of N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide is a complex process that involves several steps. The starting material is 2,6-dichloropyridine-4-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-benzyl-1,2,4-triazole-3-amine in the presence of a base to yield the desired product, N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide has been extensively studied in preclinical models of TB infection, both in vitro and in vivo. In these studies, N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide has shown potent activity against drug-resistant strains of TB, including multidrug-resistant and extensively drug-resistant TB. N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide has also been shown to have a favorable pharmacokinetic profile, meaning that it can be administered orally and has a long half-life in the body.
Eigenschaften
IUPAC Name |
N-(4-benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N5O/c16-12-6-11(7-13(17)19-12)14(23)20-15-21-18-9-22(15)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPMJVFIEVRJCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NN=C2NC(=O)C3=CC(=NC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.